molecular formula C8H5FINO4 B15202332 Methyl 2-fluoro-4-iodo-5-nitrobenzoate

Methyl 2-fluoro-4-iodo-5-nitrobenzoate

Cat. No.: B15202332
M. Wt: 325.03 g/mol
InChI Key: GWQQLRMCZNCKLB-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H5FINO4 and a molecular weight of 325.03 g/mol . It is a derivative of benzoic acid, featuring a methyl ester group, a fluorine atom at the second position, an iodine atom at the fourth position, and a nitro group at the fifth position on the benzene ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-4-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving several key reactions:

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

A common synthetic route involves the nitration of 2-fluorobenzoic acid, followed by iodination and subsequent esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-iodo-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Aminobenzoates: From the reduction of the nitro group.

    Substituted Benzoates: From various substitution reactions.

Scientific Research Applications

Methyl 2-fluoro-4-iodo-5-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-iodo-5-nitrobenzoate depends on its specific application

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-5-nitrobenzoate: Lacks the iodine atom.

    Methyl 4-iodo-2-nitrobenzoate: Lacks the fluorine atom.

    Methyl 2-fluoro-4-iodobenzoate: Lacks the nitro group.

Uniqueness

Methyl 2-fluoro-4-iodo-5-nitrobenzoate is unique due to the presence of all three substituents (fluorine, iodine, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C8H5FINO4

Molecular Weight

325.03 g/mol

IUPAC Name

methyl 2-fluoro-4-iodo-5-nitrobenzoate

InChI

InChI=1S/C8H5FINO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3

InChI Key

GWQQLRMCZNCKLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)I)[N+](=O)[O-]

Origin of Product

United States

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